![molecular formula C14H15Cl2N3O B2693492 2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide CAS No. 2411318-61-9](/img/structure/B2693492.png)
2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide
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Description
2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide , also known as o-Chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It falls under the class of acetanilides and contains a chlorine atom attached to the phenyl ring. The compound exhibits interesting pharmacological properties and has been studied extensively in various contexts .
Synthesis Analysis
The synthesis of 2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide involves specific chemical reactions. While I don’t have access to specific papers, I can provide a general overview. Researchers have employed various synthetic routes, including condensation reactions, acylation, and cyclization processes. These methods yield the desired compound with good yields and purity. Further details would require a thorough review of relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide consists of a pyrazole ring, a phenyl ring, and an acetamide group. The chlorine atoms are strategically positioned, affecting the compound’s reactivity and biological activity. Computational studies and spectroscopic techniques (such as NMR and IR) have elucidated its three-dimensional arrangement and bond angles .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with different reagents and catalysts. Investigating its behavior under specific conditions provides insights into its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide likely interacts with biological targets through specific binding sites. Its mechanism of action may involve inhibition of enzymes, modulation of receptors, or interference with cellular processes. Further studies, including in vitro and in vivo experiments, are necessary to unravel its precise mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide in a well-ventilated area, wear appropriate protective gear, and follow established protocols. It is advisable to consult safety data sheets (SDS) for specific hazard information .
properties
IUPAC Name |
2-chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-10(18-13(20)9-15)14(19-8-4-7-17-19)11-5-2-3-6-12(11)16/h2-8,10,14H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXACSUUAKMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide |
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